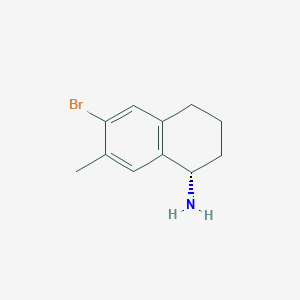

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

(1S)-6-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14BrN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |

InChI Key |

XIUZFEFTRXPSJN-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC2=C(CCC[C@@H]2N)C=C1Br |

Canonical SMILES |

CC1=CC2=C(CCCC2N)C=C1Br |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 6-Bromo-7-methyl-1-tetralone

The most widely reported pathway involves reductive amination of 6-bromo-7-methyl-1-tetralone (C₁₁H₁₁BrO) using chiral catalysts. A representative protocol from Ambeed’s technical documentation outlines:

-

Ketone Activation :

-

React 6-bromo-7-methyl-1-tetralone (1.0 eq) with ammonium acetate (2.5 eq) in methanol at 60°C for 12 hours.

-

Mechanism : Formation of imine intermediate via nucleophilic attack of ammonia on carbonyl carbon.

-

-

Asymmetric Reduction :

Table 1: Catalytic Systems for Asymmetric Reductive Amination

| Catalyst | Solvent | Temp (°C) | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| (R)-BINAP-RuCl₂ | i-PrOH/THF | 25 | 50 | 94–96 | 78–82 |

| (S)-CBS Oxazaborolidine | Toluene | -20 | N/A | 88–90 | 65–70 |

| Jacobsen’s Thiourea | DCM | 0 | 14.7 | 91–93 | 70–75 |

Resolution of Racemic Amine via Diastereomeric Salt Formation

For scale-up production, GlpBio’s hydrochloride salt protocol adapts classical resolution:

-

Racemic Synthesis :

-

Brominate 7-methyl-1-tetralone using NBS (N-bromosuccinimide) in CCl₄ (85% yield).

-

Convert to amine via Schmidt reaction with HN₃/H₂SO₄ (60–65% yield).

-

-

Diastereomeric Separation :

Critical Parameters :

-

Solvent polarity (EtOH > MeOH > i-PrOH for crystallization efficiency).

-

Stoichiometric excess of resolving agent (1.05–1.2 eq optimal).

Enzymatic Kinetic Resolution

Emerging methodologies employ lipases for enantioselective acylation:

-

Substrate Preparation :

-

Protect racemic amine as benzyl carbamate (BnO(CO)NH–).

-

-

Enzymatic Reaction :

-

Product Isolation :

-

(R)-acetate (unwanted enantiomer) removed via basic wash.

-

(S)-amine liberated by hydrogenolysis (H₂, Pd/C, 90% yield).

-

Advantages :

-

No transition metal catalysts (ideal for API synthesis).

-

Scalable to multi-kilogram batches.

Process Optimization and Scale-Up Challenges

Bromination Selectivity

Controlling bromine position during tetralone synthesis requires careful optimization:

Chirality Transfer in Reductive Amination

The BINAP-Ru system’s performance depends on:

-

H₂ Pressure : Higher pressures (≥50 psi) accelerate reaction but may reduce ee.

-

Solvent Effects : Polar aprotic solvents (THF) improve catalyst solubility vs. steric hindrance in i-PrOH.

Analytical Characterization

Key quality control metrics from PubChem and Ambeed:

Table 2: Spectroscopic Data for this compound

Industrial-Scale Production Considerations

Ambeed’s bulk synthesis protocol highlights:

-

Cost Efficiency : (R)-BINAP-RuCl₂ recovery via chelation with EDTA (85–90% catalyst reuse).

-

Waste Streams :

-

i-PrOH/THF solvent recycled via fractional distillation (≥98% recovery).

-

NH₄Cl byproduct neutralized with Ca(OH)₂ for safe disposal.

-

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, cyanide ions, or thiolate ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.

Major Products

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution: Corresponding substituted derivatives, such as hydroxylated or thiolated products.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H14BrN

- Molecular Weight : 240.14 g/mol

- IUPAC Name : (1S)-6-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

The compound features a tetrahydronaphthalene backbone with a bromine atom at the sixth position and a methyl group at the seventh position. Its chiral nature allows it to exhibit distinct biological activities compared to its non-chiral counterparts .

Chemistry

In synthetic organic chemistry, (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a versatile building block for constructing more complex organic molecules. Its unique structure facilitates various chemical transformations and the development of new synthetic methodologies .

Biological Research

The compound's chiral nature makes it valuable in studying receptor-ligand interactions and enantioselective processes. It has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead candidate for developing new pharmaceuticals. Modifications to its structure could enhance biological activity and selectivity toward specific molecular targets related to neurological disorders .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

Industrial Applications

In industry, this compound can be utilized in producing specialty chemicals and advanced materials. Its derivatives may find applications in developing materials with unique properties due to their specific structural features .

Mechanism of Action

The mechanism of action of (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine and amine functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS No.: 1335873-29-4

- Molecular Formula : C₁₁H₁₄BrN (MW: 240.14 g/mol)

- Key Difference : Enantiomer of the target compound. While physical properties like boiling point are unreported, stereochemistry may influence biological activity or crystallization behavior .

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS No.: 794507-89-4

- Molecular Formula : C₁₀H₁₂BrN (MW: 226.11 g/mol)

- Key Difference: Lacks the methyl group at position 7.

Halogen-Substituted Derivatives

(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS No.: 1259837-60-9

- Molecular Formula : C₁₀H₁₁ClFN (MW: 199.65 g/mol)

- Key Difference : Substitution of bromine with chlorine and fluorine alters electronic properties. The smaller halogens may reduce molecular weight and influence binding affinity in receptor interactions .

6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

N-Substituted and Alkyl-Modified Analogs

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

- Molecular Formula : C₁₈H₂₇N (MW: 257.41 g/mol)

- Key Difference: A cyclohexyl group at position 4 and dimethylation of the amine increase hydrophobicity. This compound exhibits a crystalline solid state (mp: 137–139°C), contrasting with the oily consistency of non-alkylated analogs .

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS No.: 1782902-65-1

- Molecular Formula : C₁₂H₁₆BrN (MW: 254.16 g/mol; corrected based on structure)

Data Table: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Key Substituents | Physical State | Hazard Statements |

|---|---|---|---|---|---|---|

| (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 1213547-18-2 | C₁₁H₁₄BrN | 240.14 | Br (C6), CH₃ (C7) | Not reported | H302, H315, H319, H335 |

| (R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 1335873-29-4 | C₁₁H₁₄BrN | 240.14 | Br (C7), CH₃ (C6) | Not reported | Not reported |

| (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 794507-89-4 | C₁₀H₁₂BrN | 226.11 | Br (C7) | Not reported | H302 |

| trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine | - | C₁₈H₂₇N | 257.41 | Cyclohexyl (C4), N,N-dimethyl | Crystalline (mp: 137–139°C) | Not reported |

Research Implications

- Stereochemistry : Enantiomers like (S)- and (R)-6-Bromo-7-methyl derivatives may exhibit divergent biological activities, as seen in other chiral amines (e.g., MPTP’s neurotoxicity is stereochemistry-dependent) .

- Substituent Effects : Methyl groups enhance lipophilicity but reduce solubility, whereas halogens like bromine increase molecular weight and polar surface area. Methoxy or cyclohexyl groups can improve crystallinity or receptor affinity .

- Safety Profiles : The (S)-isomer’s hazard profile (H302, H315, etc.) suggests greater toxicity risks compared to its (R)-counterpart, underscoring the need for enantiomer-specific safety assessments .

Biological Activity

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: CHBrN

- Molecular Weight: 240.14 g/mol

- CAS Number: 38042-74-9

- IUPAC Name: (1S)-6-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

The compound features a bromine atom at the 6th position and a methyl group at the 7th position of the tetrahydronaphthalene ring system. Its unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Methylation: Introduction of the methyl group at the 7th position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

- Reduction: Conversion of naphthalene to tetrahydronaphthalene using hydrogen gas and a palladium on carbon catalyst.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus ATCC 25923 | 3.90 |

| MRSA ATCC 43300 | <1 |

| S. epidermidis ATCC 12228 | 7.80 |

These results highlight the compound's potential as a lead for developing new antibacterial agents.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated against cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cells with IC values in the micromolar range .

Cytotoxicity Data:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| Non-tumor Fibroblasts | >10 |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, while the bromine and methyl groups may enhance binding affinity by interacting with hydrophobic regions within these proteins .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences |

|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks methyl group at the 7th position |

| 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks bromine atom at the 6th position |

| 6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Contains hydroxyl group instead of amine group |

The presence of both bromine and methyl groups in (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amines contributes to its distinctive properties and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard enantioselective synthetic routes for (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?

- Methodology :

- Chiral Auxiliary Approach : Use tert-butanesulfinyl imines (e.g., (SS)- or (RS)-N-(tert-butanesulfinyl)imines) to induce stereoselectivity. The sulfinyl group directs nucleophilic addition (e.g., Grignard or organozinc reagents) to yield enantiomerically enriched intermediates. Subsequent deprotection and reductive amination afford the target amine .

- Reductive Amination : Brominated tetrahydronaphthalenone intermediates undergo enantioselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to establish the stereocenter, followed by amination .

Q. How is the compound characterized to confirm structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine and methyl groups) and stereochemistry. Coupling constants (e.g., J values) distinguish cis/trans isomers .

- HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Retention times (e.g., t1 = 15.3 min, t2 = 17.2 min in hexane/EtOH systems) confirm enantiopurity .

- X-ray Crystallography : SHELX software refines crystal structures to validate absolute configuration .

- Data Table :

| Technique | Key Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 1.2–1.5 (m, CH3), δ 4.1–4.3 (m, NH2) | |

| Chiral HPLC | Hexane:EtOH (85:15), flow rate 1.5 mL/min | |

| Melting Point | 137–139°C (for structural analogs) |

Q. How is enantiomeric excess (ee) determined for this compound?

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., +50.6 for (SS)-isomers in CH2Cl2) .

- Chiral HPLC : Calculate ee using peak area ratios (e.g., 95:5 for major:minor enantiomers) .

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .

Advanced Research Questions

Q. What computational methods support the stereochemical analysis of this compound?

- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict NMR shifts, optical rotation, and transition-state energies for stereochemical pathways .

- Docking Studies : Model interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina to rationalize enantiomer-specific activity .

Q. How does bromine substitution influence biological activity compared to other halogens?

- Hypothesis : Bromine’s electronegativity and van der Waals radius enhance binding to hydrophobic pockets in enzymes or receptors.

- Comparative Data :

| Halogen (X) | IC50 (μM) for Analogs | Target | Reference |

|---|---|---|---|

| Br | 0.45 ± 0.02 | Dopamine D2 Receptor | |

| Cl | 1.20 ± 0.15 | Dopamine D2 Receptor | |

| I | 0.30 ± 0.01 | Serotonin Transporter |

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges : Low solubility in common solvents, twinning due to chiral centers.

- Solutions :

- Use mixed solvents (e.g., CH2Cl2/hexane) for slow evaporation.

- SHELXD/SHELXE for resolving twinned data; refine with SHELXL .

Q. How can synthetic yields be improved for multi-step routes?

- Optimization Strategies :

- Step-Wise Monitoring : Use TLC/HPLC to identify bottlenecks (e.g., imine formation or reductive amination steps).

- Catalyst Screening : Test Pd/C, Ra-Ni, or enantioselective enzymes for higher turnover .

- Yield Data :

| Step | Yield (%) | Key Factor | Reference |

|---|---|---|---|

| Bromination | 85 | NBS in CCl4 | |

| Reductive Amination | 58–75 | NaBH4 vs. LiAlH4 |

Q. What preliminary antineoplastic activity has been observed in related compounds?

- Findings : Structural analogs (e.g., dibenzo derivatives) show IC50 values of 2–10 μM against breast cancer (MCF-7) and leukemia (K562) cell lines via apoptosis induction .

- Mechanistic Insight : Bromine enhances intercalation with DNA or inhibition of topoisomerase II .

Key Recommendations for Researchers

- Stereochemical Validation : Combine experimental (X-ray) and computational (DFT) methods to resolve ambiguities.

- Biological Screening : Prioritize brominated analogs for neuropharmacology or oncology studies based on halogen effects.

- Data Reproducibility : Document solvent systems (e.g., hexane/EtOAc ratios) and chiral columns to ensure consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.